

Technical Guide: Physical Properties of Technical Grade Leptophos

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Compound of Interest

Compound Name: *Leptophos*

Cat. No.: *B1674750*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of technical grade **leptophos**. The information is compiled from various scientific sources to support research, drug development, and risk assessment activities. This document includes tabulated quantitative data, detailed experimental protocols for key property determination, and visualizations of relevant biological pathways and analytical workflows.

Core Physical and Chemical Properties

Technical grade **leptophos** is a white crystalline or colorless amorphous solid, with the technical product appearing as a light tan powder.^[1] It is an organothiophosphate insecticide, chemically identified as O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate.^[1] ^[2] The technical material contains a minimum of 85% **leptophos**, with the remainder consisting of related compounds.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of technical grade **leptophos** for easy reference and comparison.

Property	Value	Units	Conditions	References
Appearance	White crystalline solid; technical product is a light tan powder	-	Room Temperature	[1][2][3]
Molecular Formula	C ₁₃ H ₁₀ BrCl ₂ O ₂ P S	-	-	[2][4]
Molecular Weight	412.07	g/mol	-	[4]
Melting Point	70 - 73	°C	-	[2][4][5]
Boiling Point	180 (decomposes)	°C	-	[2]
Density	1.53	g/cm ³	25°C	[2][3]
Vapor Pressure	2.3 x 10 ⁻⁸	mm Hg	20°C	[1][2]
Water Solubility	0.0047 - 2.4	mg/L	20°C	[2][6]
Solubility in Organic Solvents	g/100 mL	25°C	[3]	
Benzene	133	[3]		
Xylene	73	[3]		
Acetone	62	[3]		
Cyclohexane	14	[3]		
Heptane	7	[3]		
Isopropanol	2.4	[3]		
Octanol-Water Partition Coefficient (log P)	6.31	-	pH 7, 20°C	[2][7]
Stability	Stable at normal temperatures.	-	-	[1][2]

Decomposes at elevated temperatures (e.g., 180°C). Slowly hydrolyzed under alkaline conditions and stable in acidic conditions.

Experimental Protocols

This section details the standard methodologies for determining the key physical properties of chemical substances like **leptophos**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

- **Sample Preparation:** A small amount of the technical grade **leptophos** is finely powdered. The open end of a capillary tube is jabbed into the powder to collect a sample. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.
- **Apparatus Setup:** The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- **Heating:** The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
- **Observation:** The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The

temperature at which the last solid crystal melts is recorded as the end of the range. For pure substances, this range is typically narrow.

Octanol-Water Partition Coefficient (log P) Determination (OECD Guideline 107: Shake Flask Method)

Objective: To determine the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium. This value is a key indicator of a substance's hydrophobicity and bioaccumulation potential.

Methodology:

- **Preparation of Phases:** Water and n-octanol are mutually saturated by shaking them together for 24 hours, followed by a separation period.
- **Test Substance Introduction:** A stock solution of **leptophos** is prepared in n-octanol. This is then added to a mixture of the pre-saturated n-octanol and water in a vessel. The amount of **leptophos** should not exceed a concentration that would saturate the aqueous phase.
- **Equilibration:** The vessel is securely sealed and agitated at a constant temperature (e.g., 20-25°C) until equilibrium is reached. This is typically achieved by mechanical shaking for a specified period.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the octanol and water phases.
- **Concentration Analysis:** The concentration of **leptophos** in each phase is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of P (log P) is then reported.

Vapor Pressure Determination (ASTM D2879: Isoteniscope Method)

Objective: To measure the pressure exerted by the vapor of **leptophos** in thermodynamic equilibrium with its solid phase at a given temperature.

Methodology:

- **Apparatus:** An isoteniscope, a specialized glass apparatus, is used. It consists of a sample bulb connected to a U-tube manometer.
- **Sample Introduction:** A small, accurately weighed amount of **leptophos** is placed into the sample bulb of the isoteniscope.
- **Degassing:** The sample is degassed to remove any dissolved or trapped air, which would interfere with the vapor pressure measurement. This is typically done by repeatedly freezing the sample under vacuum and then thawing.
- **Measurement:** The isoteniscope is placed in a constant-temperature bath. As the sample vaporizes, it exerts pressure on the manometer fluid (typically mercury or a silicone oil). An external pressure is applied to the other arm of the manometer to balance the levels, indicating that the external pressure is equal to the vapor pressure of the sample at that temperature.
- **Data Collection:** Measurements are taken at several stable temperatures to establish a vapor pressure-temperature relationship.

Analytical Determination by Gas-Liquid Chromatography (GLC)

Objective: To separate and quantify **leptophos** in a sample.

Methodology:

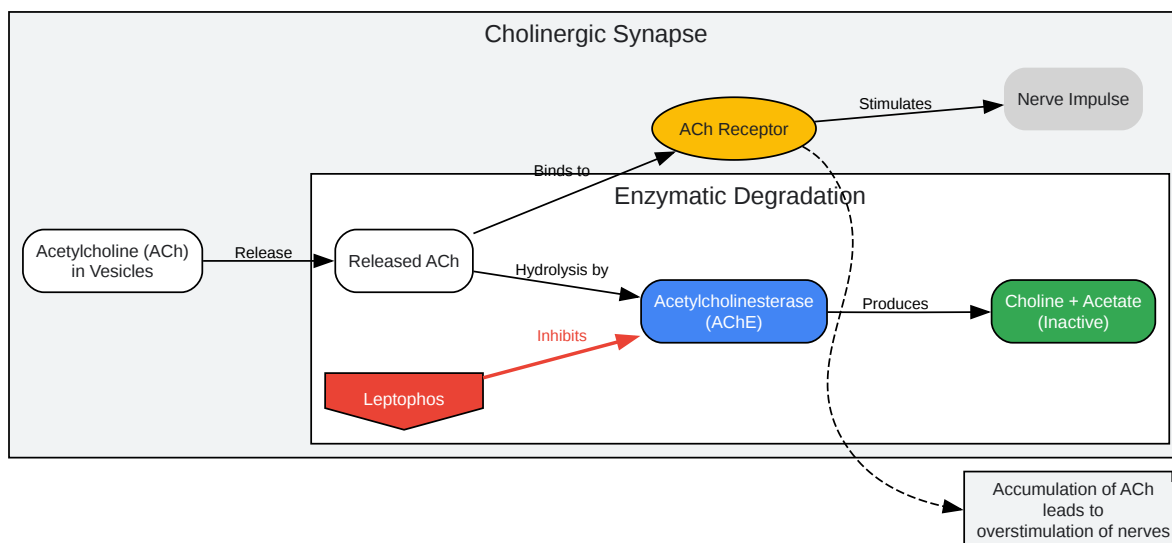
- **Sample Extraction:** The sample containing **leptophos** is extracted with a suitable organic solvent, such as acetonitrile, followed by partitioning into a solvent like benzene.
- **Cleanup:** The extract may be cleaned up using techniques like column chromatography on silica gel to remove interfering substances.

- Instrumentation: A gas chromatograph equipped with a flame photometric detector (FPD) is commonly used for organophosphate analysis due to its sensitivity and selectivity for phosphorus-containing compounds.
- Chromatographic Conditions:
 - Column: A capillary column suitable for pesticide analysis is used.
 - Carrier Gas: An inert gas like helium or nitrogen flows through the column.
 - Temperature Program: The oven temperature is programmed to increase gradually to ensure the separation of different components in the sample.
 - Injection: A small volume of the prepared sample extract is injected into the heated injection port of the GC, where it is vaporized.
- Detection and Quantification: As the separated components elute from the column, they are detected by the FPD. The retention time is used for qualitative identification, and the peak area is used for quantification by comparing it to the peak areas of known standards.

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition by Leptophos

Leptophos, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. The following diagram illustrates this mechanism of action.

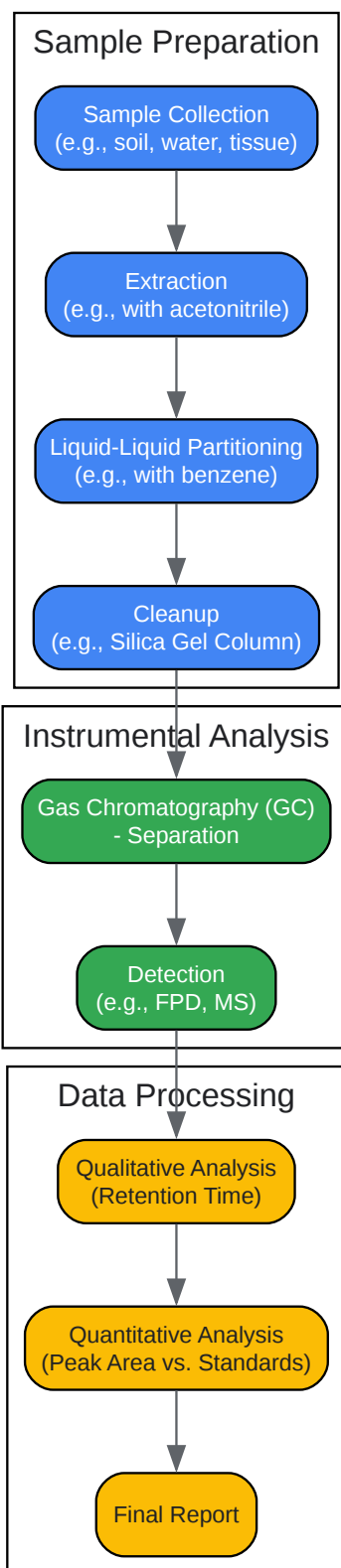


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Caption: Mechanism of acetylcholinesterase (AChE) inhibition by **leptophos** in a cholinergic synapse.

Experimental Workflow: Pesticide Residue Analysis

The following diagram outlines a typical workflow for the analysis of pesticide residues, such as **leptophos**, in environmental or biological samples.



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Caption: A generalized workflow for the analysis of **leptophos** residue in various sample matrices.

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